molecular formula C11H16N2O2 B2599781 N-(6-methoxypyridin-3-yl)pivalamide CAS No. 227180-19-0

N-(6-methoxypyridin-3-yl)pivalamide

Cat. No.: B2599781
CAS No.: 227180-19-0
M. Wt: 208.261
InChI Key: ZCAJSPFZEIWRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)pivalamide: is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridin-3-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(6-methoxypyridin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. It may also be used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and pivalamide groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: N-(6-methoxypyridin-3-yl)pivalamide is unique due to the position of the methoxy group on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 6-methoxy derivative may have different binding properties compared to the 2-methoxy or 4-iodo derivatives, leading to variations in their pharmacological profiles and industrial applications .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAJSPFZEIWRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-pyridin-3-amine (Aldrich, 10.0 g, 77 mmol) in anhydrous CH2Cl2 (100 ml) at 0° C. was added Et3N (13.9 ml, 100.1 mmol) and a solution of pivaloyl chloride (10.5 ml, 84.7 mmol) in CH2Cl2 (20 ml). The mixture was stirred at 0° C. for 10 min and at room temperature for 2 h. After quenched with ice, the reaction was diluted with CH2Cl2, washed with 1M NaOH, brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound as orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.